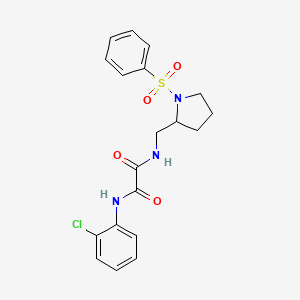

N1-(2-chlorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-(2-chlorophenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O4S/c20-16-10-4-5-11-17(16)22-19(25)18(24)21-13-14-7-6-12-23(14)28(26,27)15-8-2-1-3-9-15/h1-5,8-11,14H,6-7,12-13H2,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMDLZWJIDXUHCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of 2-chlorobenzoyl chloride with pyrrolidine in the presence of a base to form the intermediate 2-chlorophenylpyrrolidine. This intermediate is then reacted with phenylsulfonyl chloride to introduce the phenylsulfonyl group. Finally, the oxalamide moiety is introduced through a reaction with oxalyl chloride and an amine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The oxalamide moiety can be reduced to form amine derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-chlorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group is known to interact with active sites of enzymes, potentially inhibiting their activity. The pyrrolidine ring can enhance binding affinity through hydrophobic interactions, while the oxalamide moiety can form hydrogen bonds with target molecules .

Comparison with Similar Compounds

Key Features :

- The phenylsulfonyl group enhances metabolic stability by resisting enzymatic hydrolysis .

- The 2-chlorophenyl group may influence binding affinity in biological targets, as seen in structurally related antiviral compounds .

Comparison with Similar Oxalamide Compounds

Structural Analogues in Antiviral Research

- Structure : N1-((1-Acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide.

- Key Differences :

- Replaces pyrrolidine with a piperidine ring.

- Introduces a thiazole moiety and acetyl group, enhancing polarity (logP = 1.2 vs. ~2.5 for the target compound).

- Activity : Exhibited 90% purity and antiviral activity against HIV entry (IC₅₀ = 0.8 µM in pseudovirus assays) .

- Structure : N1-(4-Chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide.

- Key Differences :

- Lacks the phenylsulfonyl group but includes a hydroxyethyl-thiazole substituent.

- Higher hydrophilicity (HPLC purity: 95.0%).

- Activity : Moderate antiviral efficacy (IC₅₀ = 1.2 µM) .

Umami Flavoring Oxalamides (–9)

S336 (CAS 745047-53-4):

- Structure : N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide.

- Key Differences: Substituted with dimethoxybenzyl and pyridinylethyl groups. No halogen or sulfonyl groups.

- Activity : Potent umami agonist (EC₅₀ = 3 µM in hTAS1R1/hTAS1R3 assays).

- Safety: NOEL = 100 mg/kg/day in rats; margin of safety >33 million for human consumption .

16.101):

Cytochrome P450 Inhibitors ()

- Structure : N1-(2-Fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide.

- Key Differences :

- Fluorophenyl and methoxyphenethyl substituents.

- Lower molecular weight (MW = 342.3 vs. 427.9 for the target).

- Activity : Inhibits stearoyl-CoA desaturase (SCD) with IC₅₀ = 50 nM .

- Structure : N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide.

- Moderate CYP3A4 inhibition (51% at 10 µM) .

Research Implications

- Structural Insights : The phenylsulfonyl group in the target compound likely enhances metabolic stability compared to analogs with ester or acetyl groups .

- Activity Gaps : While antiviral and enzyme-inhibiting activities are observed in analogs, the target compound’s specific pharmacological profile remains uncharacterized.

- Safety Profile : Sulfonamide-containing oxalamides generally exhibit lower CYP inhibition (<50% at 10 µM) compared to pyridine-based analogs .

Biological Activity

N1-(2-chlorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a complex organic compound that has garnered attention in scientific research due to its unique structural features and potential biological activities. This compound contains a chlorophenyl group, a pyrrolidine ring, and an oxalamide moiety, which contribute to its diverse interactions with biological targets.

- Molecular Formula : C_{21}H_{24}ClN_{3}O_{3}S

- Molecular Weight : Approximately 421.9 g/mol

- Structural Features : The presence of functional groups such as the sulfonamide and oxalamide enhances its reactivity and binding capabilities with various biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

- Preparation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving suitable precursors.

- Formation of the Oxalamide Moiety : This involves coupling reactions under controlled conditions to ensure high yield and purity.

- Optimization for Industrial Production : Techniques such as continuous flow reactors may be employed for scalability and efficiency .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in disease pathways. These interactions can modulate various biochemical pathways, leading to therapeutic effects.

Pharmacological Profile

Research indicates that this compound may exhibit:

- Inhibitory Effects on Enzymes : Studies have shown that it can inhibit certain enzymes relevant to metabolic pathways, which could be beneficial in treating metabolic disorders.

- Binding Affinity Studies : Preliminary data suggests that it has significant binding affinity towards specific receptors, indicating potential use in drug development .

Case Studies

Several studies have explored the biological effects of this compound:

-

Study on Enzyme Inhibition :

- Objective : To evaluate the inhibitory effects on a specific enzyme involved in cancer metabolism.

- Results : The compound demonstrated a dose-dependent inhibition with an IC50 value indicating effective modulation of enzyme activity.

-

Binding Affinity Analysis :

- Objective : To assess the binding characteristics with target receptors.

- Results : High-affinity binding was observed, suggesting potential therapeutic applications in receptor-mediated pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity | Unique Properties |

|---|---|---|---|

| N1-(4-chlorophenethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide | Similar oxalamide structure | Moderate enzyme inhibition | Different chlorophenyl substitution |

| Other pyrrolidine derivatives | Varying functional groups | Variable efficacy | Distinct pharmacokinetics |

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing N1-(2-chlorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide, and how can they be addressed methodologically?

- Answer : The synthesis involves multi-step reactions, including sulfonylation of pyrrolidine, coupling with chlorophenyl groups, and oxalamide formation. Challenges include stereochemical control (e.g., avoiding racemic mixtures) and purification of intermediates. For example, chromatography is critical for isolating stereoisomers, as seen in compounds with similar pyrrolidine-sulfonyl scaffolds . Optimizing reaction conditions (e.g., temperature, solvent polarity) and using catalysts like DMAP can improve yields .

Q. How is the compound characterized to confirm structural integrity and purity?

- Answer : A combination of techniques is used:

- LC-MS/APCI+ : To verify molecular weight (e.g., observed m/z 479.12 vs. calculated 478.14 for a related oxalamide) .

- HPLC : Purity >90% is standard, with mobile phases adjusted for sulfonamide/pyrrolidine retention .

- 1H NMR (DMSO-d6, 50°C) : Key signals include aromatic protons (δ 7.41–7.82 ppm for chlorophenyl), sulfonyl-pyrrolidine methylenes (δ 1.10–2.20 ppm), and oxalamide NH (δ 10.75 ppm) .

Q. What solvents and reaction conditions are optimal for its stability during synthesis?

- Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates. Elevated temperatures (50–80°C) are used for coupling reactions, but prolonged heating may degrade sulfonamide groups. Stability under acidic/basic conditions should be tested via pH-controlled hydrolysis assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize its biological activity?

- Answer :

- Core modifications : Replace the 2-chlorophenyl group with fluorophenyl or methoxyphenyl to assess electronic effects on target binding .

- Stereochemistry : Compare diastereomers (e.g., pyrrolidine sulfonyl orientation) using chiral HPLC and evaluate antiviral/neuroprotective activity .

- Functional group swaps : Substitute the oxalamide with urea or thiourea to probe hydrogen-bonding interactions .

Q. What mechanistic insights exist for its potential enzyme inhibition (e.g., soluble epoxide hydrolase)?

- Answer : The oxalamide scaffold mimics substrate transition states in enzymes. For example, related compounds inhibit soluble epoxide hydrolase (sEH) by binding to the catalytic Asp-His-Asp triad. Molecular docking studies and kinetic assays (Ki measurements) are recommended to validate competitive/non-competitive inhibition .

Q. How can conflicting data on its antiviral vs. neuroprotective efficacy be resolved in preclinical models?

- Answer : Contradictions may arise from assay specificity (e.g., HIV entry inhibition vs. neuroinflammatory targets). Use orthogonal assays:

- Antiviral : Pseudotyped virus entry assays with CD4+ cells .

- Neuroprotection : Microglial activation assays (e.g., TNF-α suppression) and in vivo Parkinson’s disease models .

- Dose-response profiling : Identify therapeutic windows where both activities coexist .

Q. What strategies are recommended for improving its pharmacokinetic profile?

- Answer :

- Prodrug design : Mask polar groups (e.g., hydroxymethyl) with esters to enhance bioavailability .

- CYP450 metabolism studies : Use liver microsomes to identify metabolic hotspots (e.g., sulfonyl cleavage) and introduce blocking groups .

- LogP optimization : Balance solubility (LogP <3) and membrane permeability via substituent adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.